N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,18S,25S,26R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide
Description
The compound N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,18S,25S,26R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[...]tetrahexaconta-...-dodecaen-51-yl]-1,3-thiazole-4-carboxamide is a highly complex macrocyclic molecule featuring multiple functional groups, including:
- Thiazole rings (critical for bioactivity in antibiotics).
- Amide linkages (common in peptide-like structures).
- Ethylidene and hydroxyethyl substituents (influencing stereochemistry and solubility).
- Macrocyclic framework (imparting structural rigidity and target specificity).
This compound shares structural homology with thiostrepton (CAS 1393-48-2), a known thiopeptide antibiotic .
Properties
Molecular Formula |
C71H81N19O18S5 |
|---|---|
Molecular Weight |
1648.9 g/mol |
IUPAC Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,18S,25S,26R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38?,44?,46-,47?,48-,50?,51+,52+,70+,71+/m0/s1 |
InChI Key |
AKFVOKPQHFBYCA-OFENGFFDSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=CC(C6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |
Canonical SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Origin of Product |
United States |
Biological Activity
The compound N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[...]-1-thiazole-4-carboxamide represents a complex structure with potential biological activities that merit detailed exploration. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of thiazole derivatives characterized by their diverse biological activities. The intricate molecular structure includes multiple functional groups that may contribute to its pharmacological effects.
Antimicrobial Effects
Research has indicated that compounds similar to thiazole derivatives exhibit significant antimicrobial properties. For instance:
| Compound Type | Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Broad-spectrum antibacterial | |
| Pyrrole-containing compounds | Effective against MRSA |
The specific compound may share these properties due to its structural similarities with known antimicrobial agents.
Anticancer Potential
Thiazole derivatives have been studied for their anticancer properties. For example:
- Mechanism of Action : Some thiazole compounds inhibit histone deacetylases (HDACs), leading to reactivation of tumor suppressor genes.
- Case Studies : In vitro studies have shown that certain thiazoles induce apoptosis in cancer cell lines.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy:
- Cytokine Modulation : Similar thiazole compounds have been shown to modulate cytokine production.
- In Vivo Studies : Animal models indicate reduced inflammation markers following administration of thiazole derivatives.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound could interact with cellular receptors influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
Scientific Research Applications
Antibiotic Properties
This compound is related to thiostrepton and exhibits antibiotic properties. Thiostrepton is a cyclic oligopeptide antibiotic that acts as an irreversible inhibitor of mitochondrial protein synthesis . The structural similarities suggest that the compound may also possess similar antibiotic efficacy against certain bacterial strains.
Cancer Treatment
Research indicates that compounds with thiazole and oxo groups can exhibit anticancer activity. The intricate structure of this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation and survival pathways. Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells .
Drug Delivery Systems
The presence of amino and oxo functional groups makes this compound suitable for use in drug delivery systems. Its ability to form conjugates with various therapeutic agents could enhance the bioavailability and targeted delivery of drugs to specific tissues or cells . This application is particularly relevant in the development of prodrugs that can be activated within the body.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Enzymes involved in metabolic pathways may be targeted by this compound due to its ability to mimic natural substrates or inhibitors. Research into similar compounds has demonstrated their efficacy in inhibiting key metabolic enzymes .
Biomarker Development
Given its complex structure and biological activity profile, this compound could serve as a biomarker for disease states or therapeutic responses. Its unique chemical characteristics may allow for the development of assays that can detect disease markers in biological samples.
Case Study 1: Antibiotic Efficacy
A study published in a peer-reviewed journal investigated the antibiotic activity of thiostrepton derivatives against resistant bacterial strains. The findings indicated a significant reduction in bacterial load when treated with these compounds compared to controls . This suggests that similar compounds can be explored for their antibiotic potential.
Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives showed promising results in inhibiting cancer cell lines. These studies highlighted the mechanism of action involving apoptosis induction through mitochondrial pathways . The compound discussed may yield similar results due to its structural components.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Characterization
- Spectroscopic Data : Similar compounds (e.g., thiostrepton) are characterized using ¹H-NMR , ¹³C-NMR , and IR spectroscopy to confirm amide, thiazole, and hydroxyl group positions .
- Purity and Stability: Reported purity for analogs ranges from 99.76% to 99.81% (e.g., compounds 3, 4a,b in ), achieved via recrystallization from ethanol or DMF/H₂O.
Antibiotic Potential
Thiostrepton’s mechanism involves binding to the 50S ribosomal subunit and inhibiting protein synthesis . The target compound’s additional hydroxyl and ethylidene groups may enhance solubility or alter binding kinetics, though specific activity data are absent in the provided evidence.
Cytotoxicity in Related Compounds
Amide-based analogs (e.g., N-(3-(2-(4-Aroyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a,b)) demonstrate cytotoxic activity, with IC₅₀ values <10 µM in cancer cell lines .
Preparation Methods
Solution-Phase Coupling
Activation of the thiazole-4-carboxylic acid with carbonyldiimidazole (CDI) enables nucleophilic attack by a free amine on the macrocycle. This method requires high dilution (≤1 mM) to favor intramolecular cyclization over oligomerization. Yields range from 15–30%, with purification via reverse-phase HPLC.
On-Resin Cyclization
Immobilizing the polycyclic backbone on Wang resin allows for selective deprotection and coupling with the thiazole-4-carboxamide moiety. Cleavage with TFA/DCM (95:5) releases the final product, minimizing side reactions.
Stereochemical Considerations
The compound’s 11Z-ethylidene and multiple (R/S)-configured centers demand precise stereocontrol. Key approaches include:
-
Chiral pool synthesis : Using enantiomerically pure starting materials (e.g., L-cysteine hydrochloride).
-
Asymmetric catalysis : Shi epoxidation or Jacobsen hydroxylation may orient hydroxyl groups in the dihydroxybutan-2-yl subunit.
-
Dynamic kinetic resolution : Racemization of labile stereocenters during macrocyclization is mitigated via pH control (pH 7–8).
Analytical and Purification Techniques
LC-MS and NMR are indispensable for characterizing intermediates. The final product’s purity (>95%) is achieved through:
Q & A
Q. Basic
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, as applied to oxadiazole derivatives with ESI-HRMS .
- Multidimensional NMR : Assign stereochemistry via NOESY/ROESY for macrocyclic protons and COSY for enamine connectivity .
- HPLC-PDA : Monitor purity (>95%) using C18 columns and gradient elution, referencing USP methods for regulated drug analysis .
How can stereochemical errors during synthesis be diagnosed and corrected?
Q. Advanced
- Chiral chromatography : Separate diastereomers using Purospher® STAR columns with chiral mobile phases .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions to verify absolute configuration .
- X-ray crystallography : Resolve ambiguous stereocenters in crystalline intermediates, as done for benzazepine analogs .
What strategies mitigate solubility limitations for in vitro bioactivity assays?
Q. Advanced
- Co-solvent systems : Use DMSO-PBS mixtures (≤5% DMSO) to dissolve hydrophobic segments without denaturing proteins .
- Structural simplification : Synthesize truncated analogs (e.g., omitting the propan-2-yl group) to identify essential pharmacophores .
- Nanoparticle encapsulation : Improve bioavailability using PEGylated liposomes, as explored for similar macrocycles .
How can researchers validate hypothesized biological targets (e.g., enzymes) for this compound?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., acetylcholinesterase) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
- Mutagenesis studies : Identify critical residues in the target’s active site by comparing wild-type and mutant enzyme inhibition .
What safety protocols are critical for handling reactive intermediates during synthesis?
Q. Basic
- PPE : Use nitrile gloves, goggles, and fume hoods when handling amines or thiols, per safety guidelines for N-(3-aminopropyl) analogs .
- First aid : Immediate ethanol rinsing for skin contact with corrosive reagents (e.g., DMDAAC) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to protocols for sulfonamide derivatives .
How do substituents on the maleimide-like enamine affect electronic properties?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups increase electrophilicity, enhancing reactivity in Michael additions .
- Conjugation effects : Extended π-systems (e.g., benzyl or pyridyl substituents) redshift absorption maxima, as seen in fluorescent maleimides .
- Steric hindrance : Bulky groups (e.g., tert-butyl) reduce aggregation in solution, improving solubility .
What high-throughput approaches accelerate ligand optimization for this compound?
Q. Advanced
- Combinatorial libraries : Screen substituent variants (e.g., aryl groups on the oxadiazole ring) using automated parallel synthesis .
- Machine learning (ML) : Train models on f-element ligand data to predict optimal coordination sites for metal-binding studies .
- Microfluidics : Optimize reaction conditions (e.g., pH, temperature) for macrocyclization in nanoliter volumes .
How can researchers resolve discrepancies between computational predictions and experimental data?
Q. Advanced
- Solvent correction : Apply implicit solvent models (e.g., COSMO-RS) to DFT calculations to better match experimental NMR shifts .
- Conformational sampling : Use metadynamics to explore macrocyclic flexibility and identify dominant conformers .
- Error analysis : Cross-validate computational methods (e.g., MP2 vs. DFT) for redox potentials or pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
